Balanced Dual AChE/BuChE Inhibition Contrasts with Highly Selective Clinical Inhibitors
AChE/BuChE-IN-4 exhibits a near-equimolar inhibition profile with IC50 values of 2.08 µM for AChE and 7.41 µM for BuChE . In contrast, donepezil is highly AChE-selective (IC50 AChE = 0.022 µM, BuChE = 4.15 µM; 188-fold AChE selectivity) [1], while rivastigmine is strongly BuChE-preferring (IC50 AChE = 4.15 µM, BuChE = 0.037 µM; 112-fold BuChE selectivity) [1]. Galantamine displays a 9-fold AChE preference (IC50 AChE = 0.8 µM, BuChE = 7.3 µM) [1]. The balanced profile of AChE/BuChE-IN-4 (BuChE/AChE ratio = 3.56) represents a distinct pharmacological fingerprint not available from these clinical comparators [1].
| Evidence Dimension | IC50 for AChE and BuChE |
|---|---|
| Target Compound Data | AChE IC50 = 2.08 µM; BuChE IC50 = 7.41 µM |
| Comparator Or Baseline | Donepezil: AChE IC50 = 0.022 µM, BuChE IC50 = 4.15 µM; Rivastigmine: AChE IC50 = 4.15 µM, BuChE IC50 = 0.037 µM; Galantamine: AChE IC50 = 0.8 µM, BuChE IC50 = 7.3 µM |
| Quantified Difference | BuChE/AChE selectivity ratio: 3.56 for AChE/BuChE-IN-4 vs. 0.0053 for donepezil, 0.0089 for rivastigmine, and 0.11 for galantamine |
| Conditions | In vitro enzyme inhibition assay using human recombinant AChE and BuChE; reported in uracil derivative study and comparative table of clinical inhibitors |
Why This Matters
For researchers investigating the therapeutic hypothesis that balanced AChE/BuChE inhibition is superior in Alzheimer's disease, AChE/BuChE-IN-4 provides a unique tool to test this hypothesis, whereas donepezil or rivastigmine would confound the interpretation due to extreme selectivity.
- [1] Marco-Contelles J. Table 6. Chemical structures of clinical and common anticholinesterases, with their IC50 values. In: Unraveling the complexities of Alzheimer's disease: new cholinesterase inhibitors. PMC5831731. 2018. View Source
